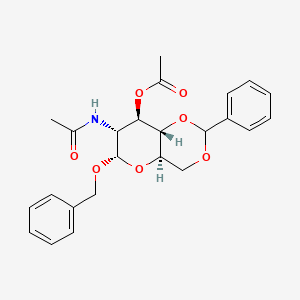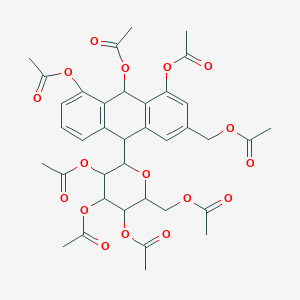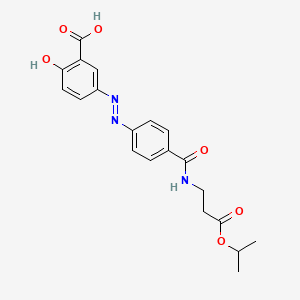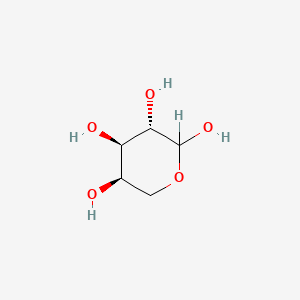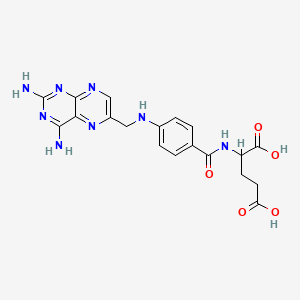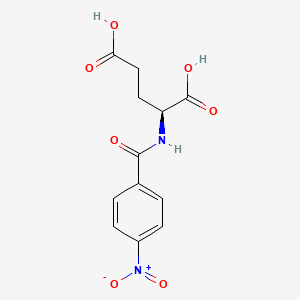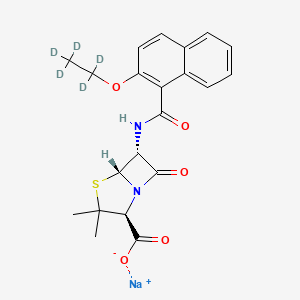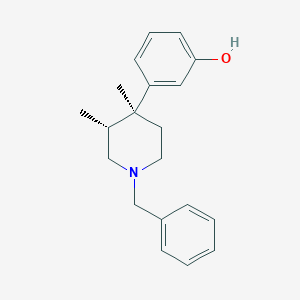
Enterodiol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Enterodiol and related compounds has been explored through various chemical methodologies. For instance, methods for the synthesis of isotopically labeled Enterolactone and Enterodiol have been developed to facilitate their identification and quantification in biological systems. These methods include hydrogen-deuterium exchange at aromatic rings and reduction reactions to introduce isotopic labels (Wähälä et al., 1986), (Leppälä & Wähälä, 2004).
Molecular Structure Analysis
The molecular structure of Enterodiol, characterized by its unique bisphenolic structure, plays a crucial role in its biological activity and interaction with estrogen receptors. The synthesis and structural elucidation of Enterodiol and its derivatives have provided insights into its molecular framework and potential for modification to enhance its biological properties.
Chemical Reactions and Properties
Enterodiol participates in a variety of chemical reactions due to its phenolic structure, allowing for modifications and interactions with biological molecules. The oxidative metabolism of Enterodiol by liver microsomes produces several metabolites, indicating its complex metabolic pathway in mammals (Jacobs & Metzler, 1999).
Physical Properties Analysis
The physical properties of Enterodiol, including its solubility, stability, and interaction with biological membranes, are essential for understanding its bioavailability and pharmacokinetic profile. Studies on the synthesis and labeling of Enterodiol contribute to the understanding of its physical characteristics.
Chemical Properties Analysis
Enterodiol's chemical properties, such as its reactivity towards enzymes and potential for conjugation, impact its biological activity and metabolism. The identification of Enterodiol metabolites in human urine suggests a significant transformation in the human body, leading to various metabolites with potential health implications (Jacobs et al., 1999).
Applications De Recherche Scientifique
1. Biotransformation of Enterodiol from Defatted Flaxseeds by Human Intestinal Bacteria
- Methods of Application : The researchers cultured fecal specimens from healthy young adults in media containing defatted flaxseeds and detected enterodiol from the culture supernatant. They obtained a bacterial consortium, designated as END-49, which contained the smallest number of bacterial types still capable of metabolizing defatted flaxseeds to produce enterodiol .
- Results : The biotransformation of substrates in defatted flaxseeds into enterodiol is a joint work by different members of the END-49 bacterial consortium. Group I strains produced secoisolariciresinol, an important intermediate of enterodiol production .
2. Effects of Phytoestrogen Extracts Isolated from Elder Flower on Hormone Production and Receptor Expression
- Summary of Application : This research investigated the effect of elderflower extracts (EFE) and of enterolactone/enterodiol on hormone production and proliferation of trophoblast tumor cell lines JEG-3 and BeWo, as well as MCF7 breast cancer cells .
- Methods of Application : Cells were incubated with various concentrations of EFE. The EFE was analyzed by mass spectrometry .
- Results : Estradiol production was inhibited in all cells in a concentration-dependent manner. EFE upregulated ERα in JEG-3 cell lines. In MCF7 cells, a significant ERα downregulation and PR upregulation were observed .
3. Enterodiol as a Biomarker
- Summary of Application : Enterodiol is sometimes classified as an enterolignan or mammalian lignan . Elevated levels of enterodiol in urine are attributed to the consumption of tea and other lignan-rich foods . Therefore, it can be used as a biomarker to assess the intake of these foods.
- Methods of Application : The presence of enterodiol in urine can be detected using various laboratory techniques .
- Results : The detection of enterodiol in urine samples can provide valuable information about a person’s diet, particularly their consumption of lignan-rich foods like tea .
4. Therapeutic Properties of Enterodiol
- Summary of Application : Enterodiol, along with its precursor secoisolariciresinol diglucoside (SDG), is known to have therapeutic properties including antioxidant, anti-cancerous, anti-inflammatory, modulation of gene expression, anti-diabetic, estrogenic and anti-estrogenic .
- Methods of Application : SDG is consumed with linseed and converted into mammalian lignans, enterodiol (END) and enterolactone (ENL), by the gut microbiota . SDG can easily be assessed using HPLC and its deglycosylated form viz secoisolariciresinol can be asses using GC–MS techniques .
- Results : Despite a large number of bioactivities, strong evidences for the underlying mechanisms for most of the properties are still unknown . SDG is most studied for its anti-cancerous properties .
5. Enterodiol as a Dietary Biomarker
- Summary of Application : Enterodiol is sometimes classified as an enterolignan or mammalian lignan . Elevated levels of enterodiol in urine are attributed to the consumption of tea and other lignan-rich foods . Therefore, it can be used as a biomarker to assess the intake of these foods.
- Methods of Application : The presence of enterodiol in urine can be detected using various laboratory techniques .
- Results : The detection of enterodiol in urine samples can provide valuable information about a person’s diet, particularly their consumption of lignan-rich foods like tea .
6. Enterodiol in Breast Cancer Research
- Summary of Application : Research has been conducted on the impact of enterodiol and enterolactone, two major diet-derived polyphenol metabolites, on ERα transcriptional activation in human breast cancer cells .
- Methods of Application : The study involved the application of enterodiol and enterolactone to human breast cancer cells and observing the impact on ERα transcriptional activation .
- Results : The specific results of this study are not detailed in the source, but this represents an important area of research in understanding the potential therapeutic applications of enterodiol in cancer treatment .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWONJCNDULPHLV-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C[C@@H](CO)[C@@H](CC2=CC(=CC=C2)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047876 | |
| Record name | (-)-Enterodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Enterodiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Enterodiol | |
CAS RN |
80226-00-2 | |
| Record name | Enterodiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80226-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enterodiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080226002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Enterodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Enterodiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENTERODIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZF4X2AWRP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Enterodiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine](/img/structure/B1146354.png)
![4-[14,24-Bis(4-carboxyphenyl)-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]benzoic acid](/img/structure/B1146355.png)
![Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate](/img/structure/B1146356.png)
